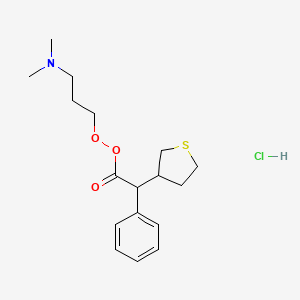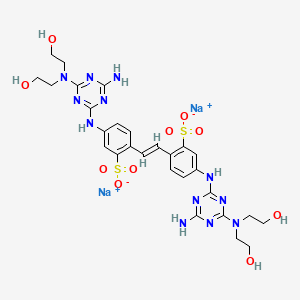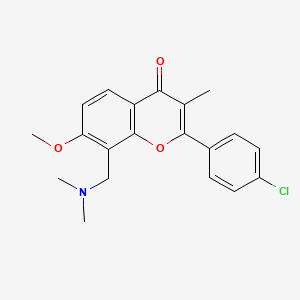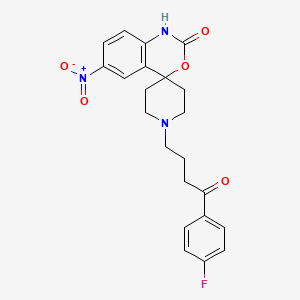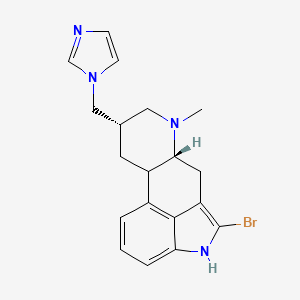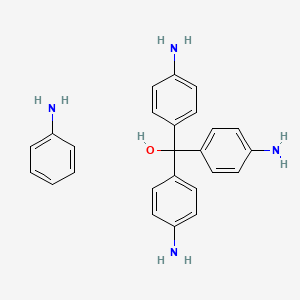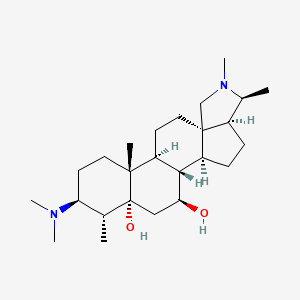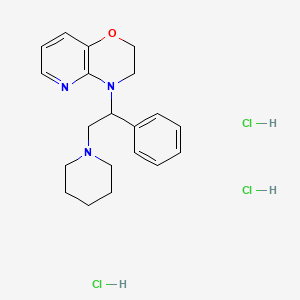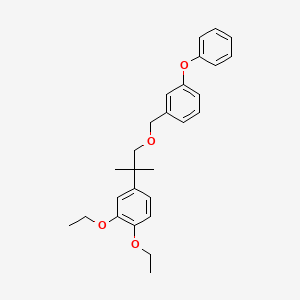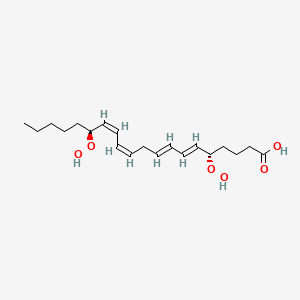
5,15-Dihydroperoxyeicosatetraenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,15-Dihydroperoxyeicosatetraenoic acid is a compound that plays a significant role as an intermediate in the biosynthesis of lipoxins. Lipoxins are specialized pro-resolving lipid mediators that are involved in the resolution of inflammation. This compound is derived from arachidonic acid through the action of lipoxygenases, which are enzymes that catalyze the oxygenation of polyunsaturated fatty acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,15-Dihydroperoxyeicosatetraenoic acid typically involves the enzymatic oxygenation of arachidonic acid. This process is mediated by lipoxygenases, specifically 5-lipoxygenase and 15-lipoxygenase. The reaction conditions often include the presence of molecular oxygen and a suitable buffer system to maintain the pH .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its specialized and research-focused applications. the enzymatic synthesis method described above can be scaled up for larger production if needed.
Analyse Des Réactions Chimiques
Types of Reactions
5,15-Dihydroperoxyeicosatetraenoic acid undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form lipoxins.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: It can participate in substitution reactions where one of the hydroperoxy groups is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents such as glutathione for reduction, and various nucleophiles for substitution reactions. The conditions typically involve maintaining a physiological pH and temperature to ensure enzyme activity .
Major Products Formed
The major products formed from these reactions include lipoxins, which are anti-inflammatory and pro-resolving lipid mediators, and dihydroxy derivatives, which have various biological activities .
Applications De Recherche Scientifique
5,15-Dihydroperoxyeicosatetraenoic acid has several scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of lipoxygenase-catalyzed reactions.
Biology: It is studied for its role in the biosynthesis of lipoxins and its effects on cellular processes such as inflammation and apoptosis.
Medicine: It has potential therapeutic applications in the treatment of inflammatory diseases due to its role in the resolution of inflammation.
Mécanisme D'action
The mechanism of action of 5,15-Dihydroperoxyeicosatetraenoic acid involves its conversion to lipoxins through the action of lipoxygenases. These enzymes catalyze the oxygenation of arachidonic acid to form this compound, which is then further converted to lipoxins. Lipoxins exert their effects by binding to specific receptors on the surface of cells, leading to the activation of signaling pathways that promote the resolution of inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroperoxyeicosatetraenoic acid: Another intermediate in the lipoxygenase pathway.
15-Hydroperoxyeicosatetraenoic acid: Also involved in the biosynthesis of lipoxins.
12-Hydroperoxyeicosatetraenoic acid: A product of 12-lipoxygenase activity.
Uniqueness
5,15-Dihydroperoxyeicosatetraenoic acid is unique in that it serves as a dual substrate for both 5-lipoxygenase and 15-lipoxygenase, leading to the formation of lipoxins. This dual role makes it a critical intermediate in the biosynthesis of these important anti-inflammatory mediators .
Propriétés
Numéro CAS |
76964-60-8 |
|---|---|
Formule moléculaire |
C20H32O6 |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
(5S,6E,8E,11Z,13Z,15S)-5,15-dihydroperoxyicosa-6,8,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H32O6/c1-2-3-9-13-18(25-23)14-10-7-5-4-6-8-11-15-19(26-24)16-12-17-20(21)22/h5-8,10-11,14-15,18-19,23-24H,2-4,9,12-13,16-17H2,1H3,(H,21,22)/b7-5-,8-6+,14-10-,15-11+/t18-,19+/m0/s1 |
Clé InChI |
PCIOUQYHTPPZEM-NHEJYXRYSA-N |
SMILES isomérique |
CCCCC[C@@H](/C=C\C=C/C/C=C/C=C/[C@H](CCCC(=O)O)OO)OO |
SMILES canonique |
CCCCCC(C=CC=CCC=CC=CC(CCCC(=O)O)OO)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-1-ol;(Z)-but-2-enedioic acid](/img/structure/B12754612.png)
